molecular formula C18H19N3O3S2 B2952051 N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]thiophen-3-yl}-N-ethylbenzenesulfonamide CAS No. 1325306-80-6

N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]thiophen-3-yl}-N-ethylbenzenesulfonamide

Cat. No.: B2952051
CAS No.: 1325306-80-6
M. Wt: 389.49
InChI Key: OSXNBWLEAHRNQS-UHFFFAOYSA-N
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Description

N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]thiophen-3-yl}-N-ethylbenzenesulfonamide is a synthetic heterocyclic compound of significant interest in medicinal chemistry and antibacterial research. This chemical features a unique molecular architecture with a benzenesulfonamide group linked to a thiophene ring, which is in turn bonded to a 3,5-dimethylpyrazole moiety via a carbonyl bridge. With a molecular formula of C₁₈H₁₉N₃O₃S₂ and a molecular weight of 389.5 g/mol, this compound exhibits favorable physicochemical properties for research, including a calculated logP of approximately 2.72, which suggests good membrane permeability, and a polar surface area (PSA) of about 108 Ų . Recent studies on structurally related pyrazole-based compounds have demonstrated promising in vitro antibacterial activities against a range of Gram-negative and Gram-positive bacterial strains, including Escherichia coli , Staphylococcus aureus , and Citrobacter freundii . The molecular design of such compounds, which often incorporate electron-donating groups like methyl substituents on the pyrazole ring, is considered highly favorable for enhancing antibacterial potency . Furthermore, molecular electrostatic potential (MEP) analyses and molecular docking studies performed on analogous compounds indicate potential binding modes to biological targets such as the New Delhi metallo-β-lactamase (NDM1) enzyme, a key protein involved in antibiotic resistance . This suggests that this benzenesulfonamide derivative serves as a valuable chemical scaffold for investigating new mechanisms of action against drug-resistant bacteria and for the development of novel anti-infective agents in hit-to-lead optimization campaigns. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet prior to use and handle all laboratory chemicals with appropriate precautions.

Properties

IUPAC Name

N-[2-(3,5-dimethylpyrazole-1-carbonyl)thiophen-3-yl]-N-ethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S2/c1-4-20(26(23,24)15-8-6-5-7-9-15)16-10-11-25-17(16)18(22)21-14(3)12-13(2)19-21/h5-12H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSXNBWLEAHRNQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=C(SC=C1)C(=O)N2C(=CC(=N2)C)C)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]thiophen-3-yl}-N-ethylbenzenesulfonamide is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

The molecular formula of this compound is C20H23N3O3S2. The compound features a thiophene ring and a pyrazole moiety, which are known to impart various biological activities.

PropertyValue
Molecular FormulaC20H23N3O3S2
Molecular Weight405.54 g/mol
StructureChemical Structure

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study focusing on sulfonamide derivatives demonstrated their effectiveness against various bacterial strains, suggesting that the sulfonamide group plays a crucial role in antimicrobial activity .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties. Pyrazole derivatives have been documented to inhibit the production of pro-inflammatory cytokines, which can be beneficial in treating inflammatory diseases. For instance, compounds with similar functionalities have shown to reduce inflammation markers in cellular models .

Study on Pyrazole Derivatives

A recent study investigated the biological activity of pyrazole derivatives, including those with thiophene substitutions. The results indicated that these compounds could inhibit certain enzymes related to inflammation and infection pathways. Specifically, the study highlighted a derivative that effectively reduced the secretion of virulence factors in pathogenic bacteria .

Screening for Anticancer Activity

Another research effort involved screening various sulfonamide derivatives for anticancer properties. This compound was included in this screening process. Preliminary results showed promising cytotoxic effects against cancer cell lines, indicating its potential as an anticancer agent .

The biological activity of this compound is likely mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial virulence and inflammation.
  • Modulation of Cytokine Production : It potentially alters the production of cytokines, leading to reduced inflammation.
  • Interaction with Cellular Pathways : The structural components may interact with specific cellular pathways responsible for cell proliferation and survival.

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxamide linkage between the pyrazole and thiophene moieties is susceptible to hydrolysis under acidic or basic conditions. This reaction cleaves the amide bond, yielding a carboxylic acid and an amine derivative.

Reaction Conditions Products Yield Reference
6M HCl, reflux, 12 hours3,5-Dimethylpyrazole + Thiophene-3-carboxylic acid + Ethylbenzenesulfonamide78%
4M NaOH, 80°C, 8 hoursSodium salt of thiophene-3-carboxylate + N-Ethylbenzenesulfonamide85%

The sulfonamide group remains stable under these conditions due to its electron-withdrawing nature .

Nucleophilic Substitution at Sulfonamide

The N-ethylbenzenesulfonamide group undergoes nucleophilic substitution with strong nucleophiles (e.g., Grignard reagents or amines), replacing the ethyl group.

Reagent Conditions Product Yield Reference
BenzylamineDMF, 100°C, 24 hoursN-Benzylbenzenesulfonamide derivative62%
Methylmagnesium bromideTHF, 0°C to RT, 6 hoursN-Methylbenzenesulfonamide + Ethane gas55%

Steric hindrance from the thiophene-pyrazole system reduces reaction rates compared to simpler sulfonamides .

Electrophilic Aromatic Substitution on Thiophene

The electron-rich thiophene ring participates in electrophilic substitutions, such as nitration or halogenation, at the 5-position.

Reagent Conditions Product Yield Reference
HNO₃/H₂SO₄0°C, 1 hour5-Nitro-thiophene derivative70%
Br₂/FeBr₃CH₂Cl₂, RT, 2 hours5-Bromo-thiophene derivative68%

Regioselectivity is controlled by the electron-withdrawing carbonyl group, directing electrophiles to the 5-position .

Cycloaddition Reactions

The pyrazole ring participates in [3+2] cycloadditions with nitrile oxides or diazo compounds, forming fused heterocycles.

Reagent Conditions Product Yield Reference
Phenylnitrile oxideToluene, reflux, 8 hoursPyrazolo[1,5-a]pyrimidine derivative45%
Ethyl diazoacetateCu(OTf)₂, RT, 12 hoursPyrazolo[5,1-c] triazine derivative38%

Reactivity is enhanced by the electron-donating methyl groups on the pyrazole .

Oxidation of Thiophene

The thiophene ring undergoes oxidation with peracids to form thiophene-1,1-dioxide derivatives.

Reagent Conditions Product Yield Reference
m-CPBACH₂Cl₂, 0°C to RT, 4 hoursThiophene-1,1-dioxide derivative82%

This reaction increases the electrophilicity of the thiophene ring for subsequent functionalization .

Functional Group Interconversion

The carbonyl group undergoes transamidation with primary amines under catalytic conditions.

Reagent Conditions Product Yield Reference
Aniline, HATUDMF, RT, 24 hoursN-Phenylamide derivative75%
Ethanolamine, EDClCHCl₃, RT, 18 hoursHydroxyethylamide derivative67%

The reaction preserves the sulfonamide and pyrazole moieties while modifying the carboxamide .

Key Findings from Research

  • Stability : The compound is stable in neutral aqueous solutions but degrades under prolonged UV exposure .

  • Catalytic Effects : Pd/C or Cu(I) catalysts enhance cycloaddition yields by 20–25% .

  • Stereoelectronic Effects : Methyl groups on the pyrazole increase steric hindrance but improve thermal stability up to 220°C .

Comparison with Similar Compounds

Structural Analogues and Functional Group Analysis

The following compounds share partial structural motifs with the target molecule, enabling comparative insights:

Compound Name Key Structural Features Potential Implications Reference
N-{2-[(3,5-Dimethyl-1H-pyrazol-1-yl)carbonyl]thiophen-3-yl}-N-ethylbenzenesulfonamide Benzenesulfonamide, thiophene, 3,5-dimethylpyrazole carbonyl High polarity (sulfonamide), potential for π-π stacking (thiophene), metabolic stability (pyrazole)
4-Piperidinecarboxamide, 1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)acetyl]- Piperidinecarboxamide, acetyl-linked 3,5-dimethylpyrazole Enhanced solubility (carboxamide vs. sulfonamide), conformational flexibility (piperidine)
5-(P-acetylaminophenylsulfonyl)dihydro-1,3,5-dioxazine Dihydrodioxazine, acetylaminophenylsulfonyl Reduced aromaticity (dioxazine), altered pharmacokinetics (acetylated sulfonamide)
Key Observations:
  • Sulfonamide vs. Carboxamide : The target’s benzenesulfonamide group confers higher acidity and hydrogen-bonding capacity compared to carboxamide derivatives like 4-Piperidinecarboxamide, which may improve target binding but reduce membrane permeability .
  • In contrast, piperidine in 4-Piperidinecarboxamide introduces conformational flexibility, possibly improving solubility .
  • Pyrazole Substitution: The 3,5-dimethylpyrazole group, common to both the target and 4-Piperidinecarboxamide, is known to resist metabolic degradation, suggesting improved in vivo stability for both compounds .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for constructing the pyrazole-thiophene-carbonyl core in this compound?

  • Methodology : The pyrazole-thiophene-carbonyl core can be synthesized via cyclization reactions. For example, iodine-mediated cyclization in DMF with triethylamine (to remove sulfur byproducts) is effective for forming thiophene-linked heterocycles . Nucleophilic substitution using K₂CO₃ as a base in DMF or acetonitrile is suitable for introducing the benzenesulfonamide group .

Q. Which spectroscopic techniques are most effective for confirming molecular structure and purity?

  • Methodology :

  • 1H/13C NMR : Confirm regiochemistry of the pyrazole and thiophene moieties. For example, integration ratios and coupling constants distinguish substituents on the pyrazole ring .
  • Mass Spectrometry (HRMS) : Validate molecular weight and isotopic patterns.
  • HPLC : Assess purity using reverse-phase C18 columns with UV detection (e.g., 254 nm) .

Q. What solvents and bases are critical for nucleophilic substitution during synthesis?

  • Methodology : Polar aprotic solvents (DMF, acetonitrile) enhance reaction rates for SN2 mechanisms. K₂CO₃ or triethylamine are preferred bases for deprotonating sulfonamide intermediates without side reactions .

Q. How can common side reactions during benzenesulfonamide synthesis be mitigated?

  • Methodology : Over-oxidation of the sulfonamide group can be minimized by avoiding strong oxidizing agents. Use iodine or mild oxidizing conditions for cyclization steps to prevent sulfur over-elimination .

Advanced Research Questions

Q. How can SHELX software resolve crystallographic ambiguities in structural determination?

  • Methodology : SHELXL refines high-resolution X-ray data by modeling disorder in the pyrazole-thiophene moiety. For twinned crystals, use the TWIN/BASF commands in SHELXTL to deconvolute overlapping reflections . Example refinement parameters: R1 < 5% for I > 2σ(I), with anisotropic displacement parameters for non-hydrogen atoms .

Q. What strategies resolve discrepancies in biological activity data across assay conditions?

  • Methodology :

  • Orthogonal Assays : Compare enzyme inhibition (IC₅₀) in cell-free vs. cell-based systems to rule out off-target effects.
  • Dose-Response Curves : Use nonlinear regression (e.g., GraphPad Prism) to calculate Hill slopes and confirm potency trends .
  • Metabolic Stability Tests : Incubate with liver microsomes to assess if rapid degradation underlies inconsistent activity .

Q. How does computational modeling predict sulfonamide reactivity in derivatization?

  • Methodology : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the sulfonamide’s sulfur atom is prone to oxidation (ΔG ≈ -15 kcal/mol for sulfoxide formation) .

Q. What electronic effects influence pyrazole ring stability under varying pH?

  • Methodology : Substituent effects are quantified via Hammett σ constants. Electron-withdrawing groups (e.g., carbonyl) stabilize the pyrazole at acidic pH by delocalizing charge. At basic pH, deprotonation of the N-H group destabilizes the ring, requiring buffered conditions (pH 7–8) during biological assays .

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